molecular formula C17H15N3O3S B2904734 (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone CAS No. 1421466-13-8

(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone

Cat. No. B2904734
CAS RN: 1421466-13-8
M. Wt: 341.39
InChI Key: NSVQMWLUIRPVHV-UHFFFAOYSA-N
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Description

“(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been found to exhibit a wide range of biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, they can undergo acetylation in the presence of a base followed by nucleophilic substitution . The specific chemical reactions that “this compound” can undergo are not explicitly mentioned in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Synthesis of Bioactive Molecules

The benzo[d]thiazol moiety is a key heterocyclic component prevalent in many bioactive compounds and synthetic drugs . This compound can be used in the synthesis of novel molecules that combine pharmacophores to enhance bioactive properties. It’s particularly useful in creating derivatives with potential anticancer, antiviral, antiparkison, antimicrobial, and anti-inflammatory activities .

Antidepressant and Anticonvulsant Effects

Derivatives of benzo[d]thiazol have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . The compound could be used to develop new derivatives that may act on the central nervous system to treat depression and epilepsy .

Optoelectronics and Analytical Tools

The compound’s properties can influence the excited state intramolecular proton transfer (ESIPT) reaction, which is significant in the development of optoelectronic devices and analytical tools . Its behavior in different solvent polarities can be studied to optimize performance in these applications .

Anti-Parkinsonian Agents

The compound has been used in the design and synthesis of derivatives that act as anti-Parkinsonian agents . These derivatives can improve pharmacological profiles in models of Parkinson’s disease, offering a promising avenue for therapeutic development .

Marine Natural Products Synthesis

Benzo[d]thiazol derivatives are found in marine natural products, which have diverse biological activities. The compound can be used to synthesize these derivatives, contributing to the discovery of new drugs with unique mechanisms of action .

Future Directions

Benzothiazole derivatives are a promising class of compounds in medicinal chemistry due to their wide range of biological activities . Future research could focus on the design and synthesis of new benzothiazole derivatives with improved pharmacological profiles. Additionally, more detailed studies on the mechanism of action and safety profile of these compounds could also be beneficial.

properties

IUPAC Name

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-15-12(5-4-8-18-15)16(21)20-9-11(10-20)23-17-19-13-6-2-3-7-14(13)24-17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVQMWLUIRPVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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